BrettPhos
Overview
Description
Mechanism of Action
Target of Action
BrettPhos is a dialkylbiaryl phosphine ligand . Its primary targets are aryl chlorides, which play a crucial role in various cross-coupling reactions .
Mode of Action
This compound interacts with its targets through a process known as oxidative addition . This interaction results in the formation of a new bond between the phosphorus atom of this compound and the carbon atom of the aryl chloride . The resulting complex then undergoes transmetalation and reductive elimination .
Biochemical Pathways
The action of this compound affects the Buchwald-Hartwig amination pathway . This pathway involves three consecutive steps: oxidative addition, deprotonation, and reductive elimination . This compound is particularly involved in the oxidative addition step .
Result of Action
The action of this compound leads to the efficient formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds . These bonds are crucial for the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a base can enhance its reactivity . Additionally, this compound is known to be air-, moisture-, and thermally-stable , which makes it suitable for use in a variety of conditions.
Biochemical Analysis
Biochemical Properties
BrettPhos plays a significant role in biochemical reactions, particularly in cross-coupling reactions . It interacts with various enzymes and proteins to facilitate these reactions. The nature of these interactions is primarily through the phosphine functional group present in this compound, which acts as a ligand and forms complexes with metals, thereby enhancing the reactivity of the system .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in the context of synthetic chemistry reactions rather than biological systems. The ability of this compound to facilitate cross-coupling reactions could potentially influence cellular function, particularly in engineered cells designed to carry out specific chemical transformations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to act as a ligand and form complexes with metals . This enhances the reactivity of the system and promotes efficient cross-coupling reactions
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to promote cross-coupling reactions more efficiently over time
Metabolic Pathways
This compound is involved in the metabolic pathways of synthetic chemistry, particularly in cross-coupling reactions It interacts with various enzymes and cofactors in these reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BrettPhos involves the use of Grignard reagents and catalytic amounts of copper. This method is preferred over the previous methods that required tert-butyllithium and stoichiometric amounts of copper, as it provides a safer process and higher yields . The general synthetic route includes the formation of a biaryl intermediate, which is then treated with a phosphine source in the presence of copper catalysts to yield this compound .
Industrial Production Methods: For large-scale production, the improved synthesis method using Grignard reagents and catalytic copper is employed. This method ensures high purity and yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: BrettPhos is primarily used in cross-coupling reactions, including:
- Palladium-catalyzed trifluoromethylation of aryl chlorides
- Buchwald-Hartwig amination
- Synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines via a Buchwald protocol .
Common Reagents and Conditions:
- Palladium catalysts : Often used in combination with this compound for various cross-coupling reactions.
- Bases : Such as cesium carbonate (Cs2CO3) and sodium tert-butoxide (NaOtBu).
- Solvents : Commonly used solvents include toluene and tetrahydrofuran (THF) .
Major Products: The major products formed from these reactions include arylated and alkylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
BrettPhos has a wide range of applications in scientific research, including:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : Facilitates the modification of biomolecules for research purposes.
- Medicine : Plays a role in the synthesis of active pharmaceutical ingredients.
- Industry : Employed in the large-scale production of fine chemicals and pharmaceuticals .
Comparison with Similar Compounds
- tBuBrettPhos
- RockPhos
- XPhos
- SPhos
- DavePhos
- JohnPhos
Comparison: this compound is unique due to its high efficiency in promoting cross-coupling reactions, particularly in challenging carbon-heteroatom coupling reactions. Compared to other similar compounds, this compound exhibits improved reactivity and stability, making it a preferred choice in both academic and industrial settings .
Properties
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28/h19-25,27-28H,9-18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGNXKCFBOKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648745 | |
Record name | Dicyclohexyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070663-78-3 | |
Record name | Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070663-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brettphos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070663783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclohexyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brettphos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRETTPHOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NJ39STQ41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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